4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the triazole ring
Preparation Methods
The synthesis of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole typically involves the reaction of 3,5-dichlorophenyl azide with propargyl chloride under suitable conditions. The reaction is usually carried out in the presence of a copper catalyst, which facilitates the formation of the triazole ring through a cycloaddition reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to achieve optimal yields.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds, leading to the formation of larger heterocyclic systems.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-(3,5-dichlorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which may affect its reactivity and biological activity.
4-(methyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole: Contains a methyl group instead of a chloromethyl group, leading to different chemical and biological properties.
4-(chloromethyl)-1-(phenyl)-1H-1,2,3-triazole: Lacks the dichlorophenyl group, which may influence its overall activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(chloromethyl)-1-(3,5-dichlorophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-8-5-15(14-13-8)9-2-6(11)1-7(12)3-9/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHHVCVBJQEWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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